10,10'-Dimethoxy-9,9',10,10'-tetrahydro-9,9'-bianthracene
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Overview
Description
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is a chemical compound with the molecular formula C30H26O2 It is a derivative of bianthracene, featuring methoxy groups at the 10 and 10’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene typically involves the reaction of appropriate anthracene derivatives with methoxy reagents under controlled conditions. One common method is the reduction of 10,10’-dimethoxy-9,9’-bianthracene using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene.
Chemical Reactions Analysis
Types of Reactions
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, fully hydrogenated bianthracene derivatives, and various substituted bianthracene compounds.
Scientific Research Applications
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene exerts its effects involves interactions with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene: Similar in structure but lacks the tetrahydro and bianthracene features.
4,4’-Dimethoxy-9,9’,10,10’-tetrahydro-1,1’-biphenanthrene: Another derivative with different substitution patterns.
Dimethoxymethane: A simpler compound with methoxy groups but different core structure.
Uniqueness
10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is unique due to its specific substitution pattern and the presence of both methoxy and tetrahydro groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65975-37-3 |
---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9-methoxy-10-(10-methoxy-9,10-dihydroanthracen-9-yl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C30H26O2/c1-31-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(32-2)26-18-10-6-14-22(26)28/h3-18,27-30H,1-2H3 |
InChI Key |
LSZORBMXWSMWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)C4C5=CC=CC=C5C(C6=CC=CC=C46)OC |
Origin of Product |
United States |
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